1-(2,4-Dimethoxy-9H-carbazol-9-yl)ethan-1-one
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Overview
Description
1-(2,4-Dimethoxy-9H-carbazol-9-yl)ethan-1-one is a chemical compound belonging to the carbazole family Carbazoles are heterocyclic aromatic organic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxy-9H-carbazol-9-yl)ethan-1-one typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Ethanone Group: The final step involves the acylation of the carbazole derivative with an appropriate acylating agent, such as acetyl chloride, under Friedel-Crafts acylation conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethoxy-9H-carbazol-9-yl)ethan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
1-(2,4-Dimethoxy-9H-carbazol-9-yl)ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxy-9H-carbazol-9-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: A compound with similar structural features but different functional groups.
7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: Another heterocyclic compound with distinct biological activities.
Properties
Molecular Formula |
C16H15NO3 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
1-(2,4-dimethoxycarbazol-9-yl)ethanone |
InChI |
InChI=1S/C16H15NO3/c1-10(18)17-13-7-5-4-6-12(13)16-14(17)8-11(19-2)9-15(16)20-3/h4-9H,1-3H3 |
InChI Key |
VQJDVCIDVFEJMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=C1C=C(C=C3OC)OC |
Origin of Product |
United States |
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